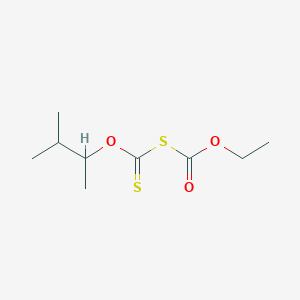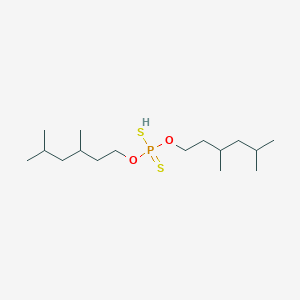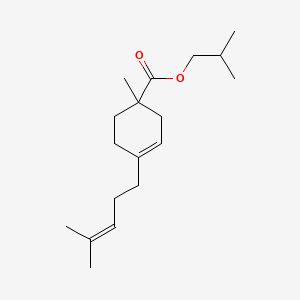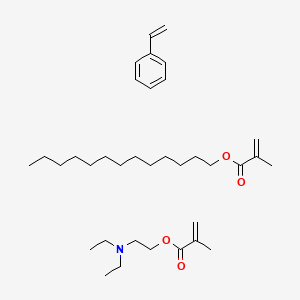
N-(2-Chloroethyl)-N-ethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a chemical compound with the molecular formula C10H14Cl2N. It is a derivative of aniline, where the hydrogen atoms in the amino group are replaced by a 2-chloroethyl and an ethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride can be synthesized through the reaction of N-ethylaniline with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-ethylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-(2-substituted ethyl)-N-ethylaniline derivatives.
Oxidation: Formation of N-(2-chloroethyl)-N-ethylaniline N-oxide.
Reduction: Formation of N-ethyl-N-(2-hydroxyethyl)aniline.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-ethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloroethyl)-N-methylaniline hydrochloride
- N-(2-Chloroethyl)-N-isopropylaniline hydrochloride
- N-(2-Chloroethyl)-N-phenylaniline hydrochloride
Uniqueness
N-(2-Chloroethyl)-N-ethylaniline hydrochloride is unique due to its specific alkylating properties and the balance between its hydrophobic and hydrophilic characteristics. This balance allows it to interact with a wide range of biological targets, making it a versatile compound in research and industrial applications.
Propriétés
| 63951-10-0 | |
Formule moléculaire |
C10H15Cl2N |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
2-chloroethyl-ethyl-phenylazanium;chloride |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H |
Clé InChI |
VQUFUMYOMCTLSC-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCCl)C1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)



![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)

